molecular formula C18H12N2O4S B3698391 (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione CAS No. 5620-95-1

(5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3698391
CAS No.: 5620-95-1
M. Wt: 352.4 g/mol
InChI Key: AVVGSDXXKGAZGJ-UHFFFAOYSA-N
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Description

The compound (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione class, characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. Its structure features:

  • A Z-configured indolylidene moiety at position 5, critical for stereochemical stability and biological interactions .
  • A 2-methoxyphenyl group at position 3, which enhances electronic and steric properties compared to unsubstituted phenyl analogs .
  • A 2-oxo-1,2-dihydro-3H-indole substituent, contributing to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-hydroxy-3-(2-methoxyphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c1-24-13-9-5-4-8-12(13)20-17(22)15(25-18(20)23)14-10-6-2-3-7-11(10)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVGSDXXKGAZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416541
Record name ST50148130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5620-95-1
Record name ST50148130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione (CAS Number: 5620-95-1) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize existing research findings on the biological activity of this compound, including its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H12N2O4SC_{18}H_{12}N_{2}O_{4}S. The structure consists of a thiazolidine ring fused with an indole moiety and a methoxyphenyl group, which may contribute to its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazolidinedione derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study reported that derivatives of thiazolidinedione displayed selective concentration-dependent cytotoxic activities on malignant cell lines such as K562 (human leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells. The IC50 values ranged from 8.5 µM to 25.6 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis via both extrinsic and intrinsic pathways. For instance, compounds similar to (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione have been shown to activate caspases and modulate Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound may possess antimicrobial activity. Several thiazolidinediones have demonstrated effectiveness against various bacterial strains.

Research Findings

  • A recent study highlighted the antibacterial activity of thiazolidinedione derivatives against Gram-positive bacteria. The compounds exhibited significant inhibition against bacterial growth in vitro .

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can be attributed to specific structural features:

  • Indole Moiety : Contributes to the interaction with biological targets.
  • Thiazolidine Ring : Essential for the compound's pharmacological activity.
  • Methoxy Group : May enhance lipophilicity and cellular uptake.

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerK5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6
AntimicrobialGram-positive bacteriaSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Thiazolidine-2,4-dione vs. Thioxothiazolidin-4-one

Replacing the 2,4-dione oxygen atoms with sulfur (e.g., 2-thioxo derivatives) alters electronic properties and bioactivity. For instance:

  • Compound 5b [(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one] exhibits potent antibacterial and antifungal activity due to enhanced lipophilicity from the thioxo group .
Indolylidene vs. Oxadiazolyl Substituents
  • 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one () replaces the indolylidene group with an oxadiazole ring.

Substituent Effects

Aromatic Ring Modifications
Compound Substituent at Position 3 Substituent at Position 5 Biological Activity Reference
Target Compound 2-Methoxyphenyl 2-Oxoindolylidene Under investigation -
(5Z)-5-(5-Bromo-2-oxoindolylidene) 4-Hydroxyphenyl 5-Bromo-2-oxoindolylidene Unknown
Compound 5h 5-Methoxyindolylmethylene 3-(5-Methoxyindolylmethylene)-thioxothiazolidine Antibacterial lead candidate
  • Methoxy vs. Hydroxy Groups : The 2-methoxyphenyl group in the target compound may confer better metabolic stability than the 4-hydroxyphenyl analog (), which could undergo glucuronidation .

Stereochemical and Isomeric Considerations

  • The Z-configuration of the indolylidene moiety is conserved in active analogs (e.g., compound 5b, ), as E-isomers often exhibit reduced activity due to steric clashes .
  • Isomerization pathways, such as those observed in for E,Z-5-aroylmethylene derivatives, highlight the thermodynamic preference for Z-configurations in polar solvents .

Computational and Structural Similarity Studies

Graph-based comparison methods () reveal that the target compound shares a common subgraph with other thiazolidinediones, particularly in the dione core and arylidene substituents. However, the indolylidene group introduces unique nodes and edges, reducing similarity coefficients (e.g., Tanimoto index <0.7) compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

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